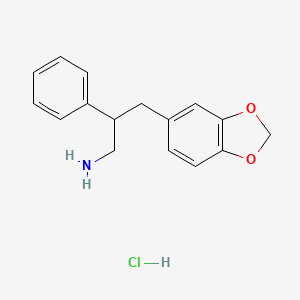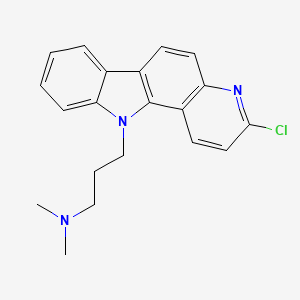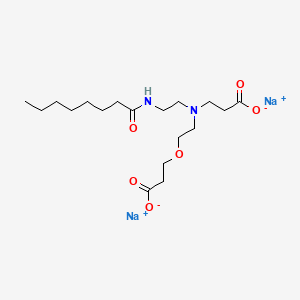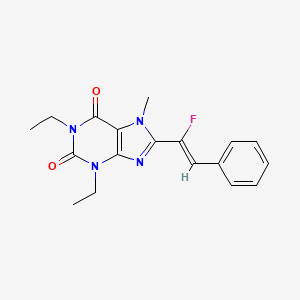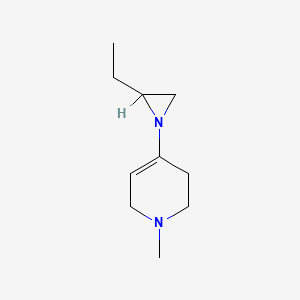
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring that is partially hydrogenated and substituted with an aziridine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Hydrogenation: The pyridine ring is partially hydrogenated to form the tetrahydropyridine derivative. This can be achieved using catalytic hydrogenation with a catalyst such as palladium on carbon.
Introduction of the Aziridine Group: The aziridine group can be introduced through the reaction of the tetrahydropyridine derivative with an appropriate aziridine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the pyridine ring or reduce other functional groups.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine would depend on its specific application. For example, if used as a ligand, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,5,6-Tetrahydropyridine: A simpler analog without the aziridine group.
4-(2-Ethyl-1-aziridinyl)pyridine: A compound with a similar aziridine substitution but without the tetrahydropyridine ring.
1-Methylpyridine: A compound with a methyl substitution but lacking the aziridine group and hydrogenation.
Uniqueness
1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is unique due to the combination of its partially hydrogenated pyridine ring and the presence of the aziridine group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
CAS No. |
102206-74-6 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-(2-ethylaziridin-1-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-3-9-8-12(9)10-4-6-11(2)7-5-10/h4,9H,3,5-8H2,1-2H3 |
InChI Key |
NNIXUMRMERQRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN1C2=CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


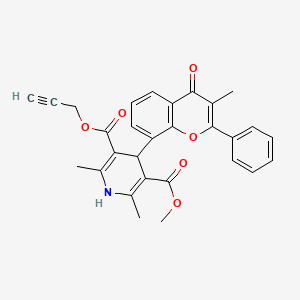
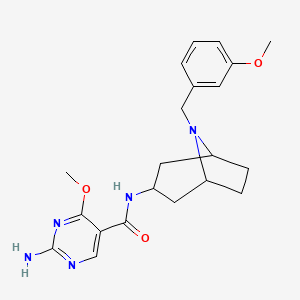
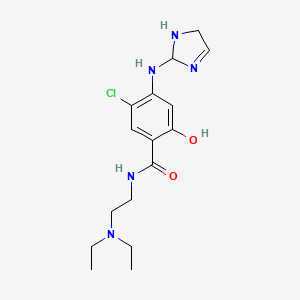

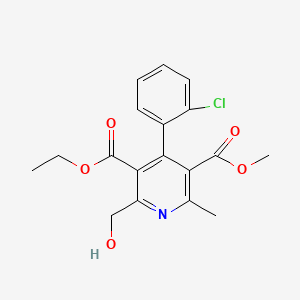
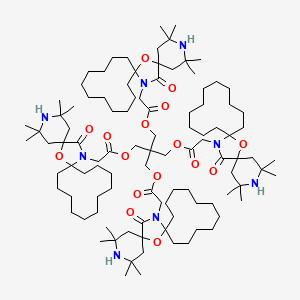
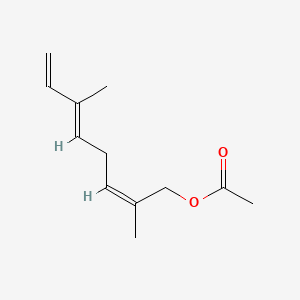
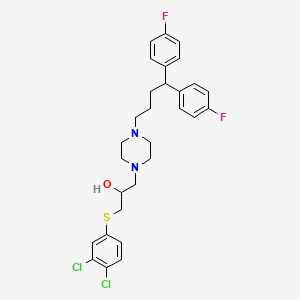
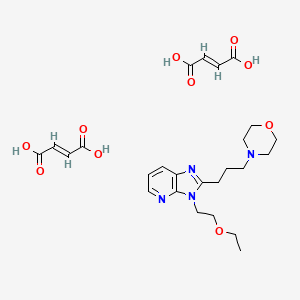
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
